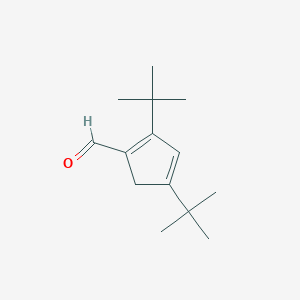![molecular formula C18H23NO B14405721 (2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol CAS No. 88241-75-2](/img/structure/B14405721.png)
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol is an organic compound that belongs to the class of secondary amines. It is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom and a hydroxyl group on the butan-1-ol chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol typically involves the reaction of diphenylmethylamine with an appropriate alkylating agent. One common method is the reductive amination of 3-methylbutanal with diphenylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The diphenylmethyl group enhances its binding affinity, while the hydroxyl group may participate in hydrogen bonding, stabilizing the interaction. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[(Phenylmethyl)amino]-3-methylbutan-1-ol: Similar structure but with a phenylmethyl group instead of diphenylmethyl.
(2S)-2-[(Diphenylmethyl)amino]-3-ethylbutan-1-ol: Similar structure but with an ethyl group instead of a methyl group on the butan-1-ol chain.
Uniqueness
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol is unique due to the presence of the diphenylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
88241-75-2 |
|---|---|
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
(2S)-2-(benzhydrylamino)-3-methylbutan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-14(2)17(13-20)19-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-20H,13H2,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
YXRTWPLGWYGDTK-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)[C@@H](CO)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(CO)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



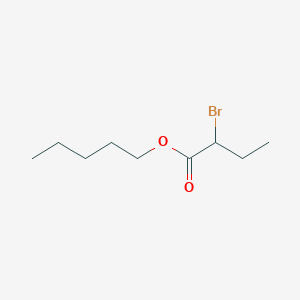
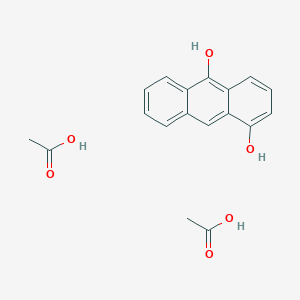
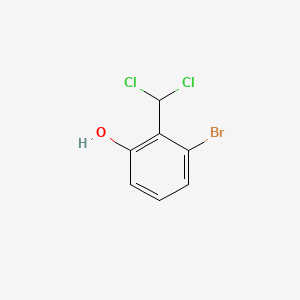
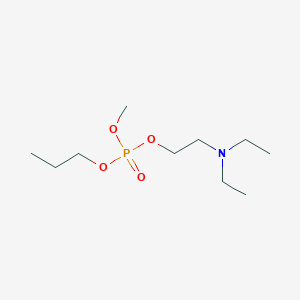
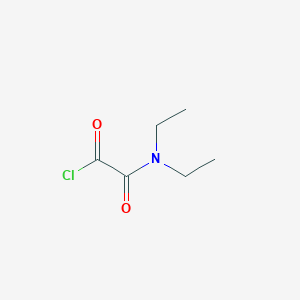
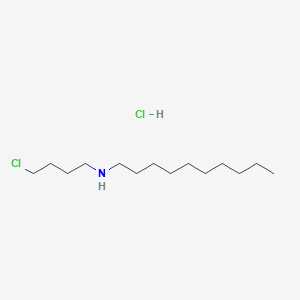
methylsilane](/img/structure/B14405684.png)
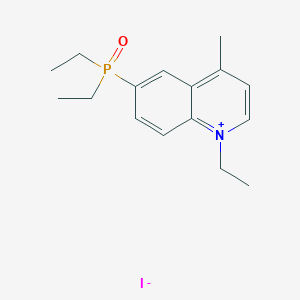
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
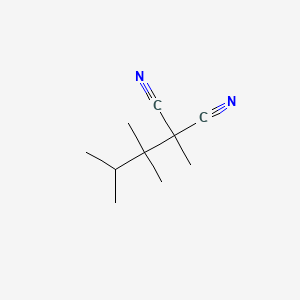
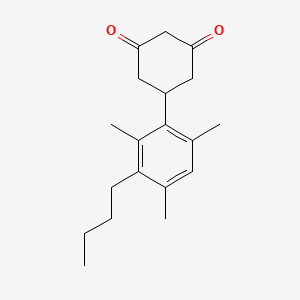
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
